molecular formula C14H14N2O3 B2985399 (3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid CAS No. 60716-62-3

(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B2985399
CAS No.: 60716-62-3
M. Wt: 258.277
InChI Key: RSOYXYPGWILLRY-ZDUSSCGKSA-N
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Description

(3S)-2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is a β-carboline derivative characterized by a tetracyclic pyridoindole core with an acetyl group at position 2 and a carboxylic acid at position 2. This compound belongs to a class of alkaloids with diverse biological activities, including enzyme inhibition and modulation of cell death pathways.

Properties

IUPAC Name

(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYXYPGWILLRY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18N2O3
  • Molar Mass : 334.37 g/mol
  • CAS Number : 956923-54-9

Biological Activity Overview

The compound exhibits various biological activities that can be categorized into the following areas:

1. Anticancer Activity

Research indicates that derivatives of tetrahydropyridoindole compounds demonstrate significant anticancer properties. For instance, certain indole derivatives have shown cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

2. Neuroprotective Effects

Tetrahydropyridoindole derivatives are being studied for their neuroprotective effects. They may play a role in the modulation of neurotransmitter systems and exhibit protective effects against neurodegenerative diseases through mechanisms such as inhibition of oxidative stress and inflammation.

3. Antimicrobial Properties

Some studies have indicated that related compounds possess antimicrobial activity against various bacterial strains. The effectiveness varies based on structural modifications and specific functional groups present in the molecule.

The biological activity of (3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that it may inhibit key kinases involved in cell cycle regulation.
  • Modulation of Apoptotic Pathways : The compound may activate or inhibit apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

Research Findings and Case Studies

StudyFindings
Indole Derivatives Against Cancer Indole derivatives were tested against various cancer cell lines showing IC50 values in the micromolar range.
Neuroprotective Studies In vitro studies demonstrated reduced neuronal cell death in models of oxidative stress when treated with tetrahydropyridoindole derivatives.
Antimicrobial Testing Compounds exhibited varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL against Staphylococcus aureus and E. coli.

Comparison with Similar Compounds

Key Observations:

RSL3 () demonstrates that chloroacetyl substitution at position 2 confers ferroptosis-inducing activity, highlighting the critical role of R2 modifications in biological function . WX-02-245 () incorporates an acryloyl group, which may enable covalent binding to cysteine residues in target proteins (e.g., SARM1), a mechanism distinct from the target compound’s acetyl group .

Synthetic Routes :

  • The synthesis of β-carboline derivatives often begins with L-tryptamine and involves Pictet-Spengler cyclization (e.g., reaction with benzaldehyde in acetic acid) followed by oxidation and functionalization steps (e.g., acetylation) .
  • describes allylation and stereochemical control methods, suggesting that similar strategies could be applied to synthesize the acetylated target compound .

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